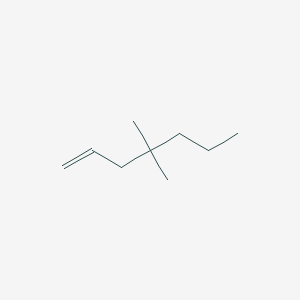
4-Dimethyl-1-heptene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dimethyl-1-heptene is an organic compound classified as an alkene due to the presence of a carbon-carbon double bond. It is a branched hydrocarbon with the molecular formula C9H18. This compound is known for its role as a volatile organic compound and is derived from heptane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethyl-1-heptene typically involves the alkylation of heptene derivatives. One common method is the reaction of 4-methyl-1-pentene with a suitable alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled to optimize yield and purity. The process may also involve distillation techniques to separate the desired product from by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions
4-Dimethyl-1-heptene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products Formed
Oxidation: The major products formed are alcohols, ketones, or carboxylic acids, depending on the extent of oxidation.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are halogenated alkenes.
Aplicaciones Científicas De Investigación
4-Dimethyl-1-heptene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms.
Biology: It serves as a reference compound in the study of volatile organic compounds in biological systems.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of specialty chemicals and as a precursor in polymer synthesis
Mecanismo De Acción
The mechanism of action of 4-Dimethyl-1-heptene involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electrophilic addition where the double bond reacts with electrophiles. In reduction reactions, it undergoes hydrogenation where the double bond is reduced to a single bond. The pathways involved include the formation of carbocation intermediates in substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dimethyl-1-heptene
- 4,6-Dimethyl-1-heptene
- 2,3-Dimethyl-4-propyl-2-heptene
Uniqueness
This compound is unique due to its specific branching and position of the double bond, which influences its reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, densities, and reactivity patterns due to the spatial arrangement of its atoms .
Propiedades
Número CAS |
1647-09-2 |
|---|---|
Fórmula molecular |
C9H18 |
Peso molecular |
126.24 g/mol |
Nombre IUPAC |
4,4-dimethylhept-1-ene |
InChI |
InChI=1S/C9H18/c1-5-7-9(3,4)8-6-2/h5H,1,6-8H2,2-4H3 |
Clave InChI |
FVBQZDZLHJUMPS-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


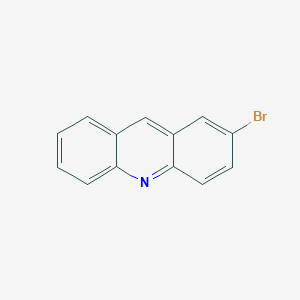
![5-chloro-3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-4-carboxamide](/img/structure/B14150507.png)
![2-{2-[(9-Oxo-9H-thioxanthen-2-YL)oxy]ethoxy}ethane-1-sulfonic acid](/img/structure/B14150511.png)
![methyl 3-{[(6-benzylcyclohex-3-en-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate](/img/structure/B14150519.png)
![benzene-1,4-diylbis[(E)diazene-2,1-diyl-5-methyl-2-(propan-2-yl)benzene-4,1-diyl] bis(4'-octylbiphenyl-4-carboxylate)](/img/structure/B14150525.png)
![2-[(2-methylphenyl)methylsulfanyl]-3-propylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B14150533.png)
![N-butan-2-yl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B14150536.png)
![[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl](furan-2-yl)methanone](/img/structure/B14150542.png)
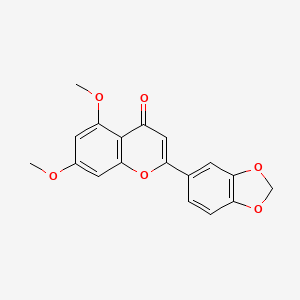

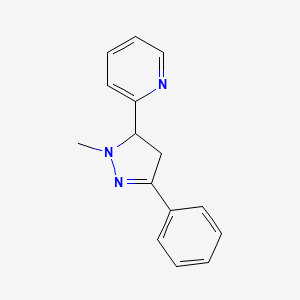
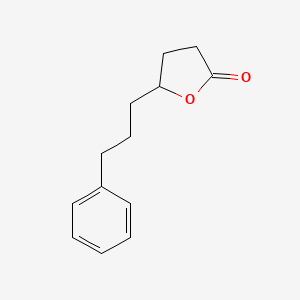
![2-Bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol](/img/structure/B14150566.png)
![2-[(4-Bromobenzyl)oxy]ethanamine](/img/structure/B14150574.png)
